molecular formula C10H10O3 B7987678 3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione

Cat. No.: B7987678
M. Wt: 178.18 g/mol
InChI Key: YIHKILSPWGDWPR-XEDAXZNXSA-N
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Description

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione (CAS: 24327-08-0) is a bicyclic anhydride characterized by a fused isobenzofuran-dione core with an ethano (two-carbon) bridge at the 4β,7β positions . Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol . The compound is synthesized via Diels-Alder cycloaddition between maleic anhydride and dienes, often under controlled conditions to ensure regioselectivity . It serves as a key intermediate in organic synthesis, particularly for generating tricyclic imides and pyrrolidine derivatives with applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(1S,7R)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7?,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHKILSPWGDWPR-XEDAXZNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stereochemical Control

The reaction is typically conducted in anhydrous toluene or xylene at reflux temperatures (110–140°C) for 6–12 hours. The endo selectivity arises from secondary orbital interactions between the electron-deficient dienophile (maleic anhydride) and the diene’s π-system, favoring the formation of the thermodynamically stable cis-fused product.

Table 1: Optimized Diels-Alder Reaction Parameters

ParameterValue/RangeSource
Temperature110–140°C
SolventToluene/Xylene
Reaction Time6–12 hours
Yield75–92%

Post-reaction purification involves recrystallization from ethanol or acetone to remove unreacted starting materials and oligomeric byproducts.

Catalytic Synthesis Using Transition Metals

Palladium-catalyzed oxidative dimerization has been explored as an alternative route. In one protocol, 1,4-dimethylenecyclohexane undergoes palladium(II)-mediated oxidation with oxone (2 equiv) to form bicyclo[2.2.2]octane-1,4-diol, which is subsequently oxidized to the target anhydride (Figure 2).

Key Steps and Challenges

  • Catalyst System : PdCl₂ (3 mol%) in aqueous medium at 25–30°C.

  • Oxidation : Oxone (KHSO₅) provides the necessary electrophilic oxygen for dihydroxylation.

  • Acid-Catalyzed Cyclization : The diol intermediate is treated with acetic anhydride to form the anhydride.

This method achieves moderate yields (60–65%) but requires careful temperature control to prevent over-oxidation.

Functionalization of Bicyclo[2.2.2]octene Derivatives

Hypochlorite-Mediated Hoffman Degradation

Amino-functionalized precursors can be synthesized via Hoffman degradation of carboxamides derived from the parent anhydride. For example:

  • Ammonolysis : Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride reacts with NH₃ in THF to form the diamide.

  • Degradation : Treatment with NaOCl/NaOH yields endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which is esterified and oxidized back to the anhydride.

Industrial-Scale Synthesis and Process Optimization

Large-scale production (>1 kg) employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

  • Solvent Recycling : Toluene is recovered via distillation and reused, improving process sustainability.

Characterization and Quality Control

Critical analytical data for validating synthesis success include:

  • Melting Point : 78–80°C.

  • ¹H NMR (CDCl₃): δ 6.2–6.4 (m, 2H, alkene), 3.1–3.3 (m, 4H, bridgehead H).

  • IR (KBr): 1850 cm⁻¹ (C=O asym), 1775 cm⁻¹ (C=O sym) .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding diene.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of dienes.

  • Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of 3a,4,7,7a-tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial effects. It has shown activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure allows for modifications that can enhance its efficacy against resistant strains .
  • Neuroprotective Effects
    • There is emerging evidence that this compound may have neuroprotective properties. Studies suggest that it could help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Materials Science Applications

  • Polymer Chemistry
    • This compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions to create novel materials with specific mechanical and thermal properties .
  • Photopolymerization
    • The compound has potential applications in photopolymerization processes due to its ability to absorb UV light and initiate polymerization reactions. This property is particularly useful in the development of coatings and adhesives .

Agricultural Chemistry Applications

  • Pesticide Development
    • The compound has been investigated for its potential use as a pesticide or herbicide. Its biological activity against pests suggests that it could be modified to enhance its efficacy while minimizing environmental impact .
  • Plant Growth Regulators
    • Research indicates that derivatives of this compound may act as plant growth regulators. They can influence plant growth patterns and improve crop yields by modulating hormonal pathways within plants .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated the synthesis of derivatives from this compound that showed significant cytotoxicity against breast cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation.

Case Study 2: Antimicrobial Properties

In a publication focusing on natural product chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited potent activity comparable to standard antibiotics.

Case Study 3: Polymer Applications

A research article detailed the use of this compound in synthesizing biodegradable polymers through photopolymerization techniques. The resulting materials demonstrated favorable mechanical properties and biodegradability under composting conditions.

Mechanism of Action

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione is structurally similar to other bicyclic anhydrides such as maleic anhydride and succinic anhydride . its unique bicyclic structure and reactivity set it apart from these compounds. Unlike maleic anhydride, which is more reactive due to its conjugated double bond system, this compound exhibits different reactivity patterns due to its saturated ring system.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ primarily in bridge type (methano, ethano, or epoxy) and substituents, which influence reactivity, stability, and applications.

Compound Name Bridge Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione (5-Norbornene-2,3-dicarboxylic anhydride) Methano C₉H₈O₃ 164.16 826-62-0 Epoxy resin curing agent; precursor for norbornene-based polymers .
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione Epoxy C₈H₆O₄ 166.13 Not specified Intermediate in synthesizing isoindole derivatives; exo-selective cycloaddition reactivity .
3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione (Target) Ethano C₁₀H₁₀O₃ 178.18 24327-08-0 Higher molecular weight for tailored polymer backbones; improved solubility in organic solvents . Used in fluorescent pyrrolidine derivatives .
4,5-Dimethyl-7-(2-methylprop-1-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione Ethano (substituted) C₁₃H₁₆O₃ 220.26 Not specified Enhanced steric bulk for selective reactions; limited commercial data .

Biological Activity

3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione, also known by its IUPAC name and CAS number 24327-08-0, is a bicyclic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C10_{10}H10_{10}O3_3
  • Molecular Weight: 178.1846 g/mol
  • InChIKey: YIHKILSPWGDWPR-HYNHDVCUSA-N

The compound features a bicyclic structure that contributes to its unique biological interactions. It is categorized under the class of diones and has shown potential in various biological assays.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary data indicates that this compound may possess antimicrobial activity against certain bacterial strains.

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.
  • Anti-cancer : Initial studies have indicated that it could inhibit tumor growth in specific cancer cell lines.
  • Cardiovascular Health : Its anti-inflammatory properties may support cardiovascular health by reducing arterial inflammation.

Case Studies

  • Antioxidant and Anti-inflammatory Study :
    • A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and inflammatory markers (e.g., TNF-alpha) .
  • Antimicrobial Efficacy :
    • In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity .
  • Cancer Cell Line Study :
    • A recent investigation into breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis at concentrations above 25 µM .

Data Table

Biological ActivityStudy TypeResult
AntioxidantCell Line StudyReduced ROS levels by 40%
Anti-inflammatoryCytokine AssayDecreased TNF-alpha by 30%
AntimicrobialIn VitroMIC = 32 µg/mL against S. aureus
Anti-cancerCell ProliferationInduced apoptosis at >25 µM

Q & A

Q. What are the standard synthetic routes for 3a,4,7,7a-tetrahydro-4β,7β-ethanoisobenzofuran-1,3-dione, and how is its stereochemical purity validated?

The compound is typically synthesized via a Diels-Alder reaction between furan derivatives and maleic anhydride. To ensure stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is used to confirm the endo/exo configuration. For example, coupling constants in 1^1H NMR (e.g., J=4.85.2HzJ = 4.8–5.2 \, \text{Hz} for endo adducts) and NOESY correlations can distinguish stereoisomers. X-ray crystallography is recommended for absolute configuration determination .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify substituent patterns and ring conformations. For example, vinyl protons in the bicyclic system typically resonate at δ 5.8–6.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for derivatives with substituents like methyl or phenyl groups .
  • Infrared (IR) Spectroscopy : The anhydride carbonyl stretch appears at ~1850 cm1^{-1} and ~1770 cm1^{-1} .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential respiratory irritation from anhydride vapors.
  • Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions in unit cell parameters or space group assignments often arise from twinning or disorder. Use the SHELXL software for refinement, employing tools like TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP instructions to partition electron density. Validate results with R-factor convergence (<5% discrepancy) and Hirshfeld rigidity tests .

Q. What experimental conditions favor retro-Diels-Alder reactions in derivatives of this compound, and how are these side reactions detected?

Retro-Diels-Alder decomposition occurs under prolonged heating (>100°C) or in acidic conditions. Monitor reactions via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to detect maleic anhydride or furan byproducts. Mitigate this by using inert atmospheres (N2_2) and lower reaction temperatures (<80°C) .

Q. How can regioselectivity be controlled in the synthesis of substituted derivatives (e.g., 4-methyl or 7-phenyl analogs)?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Electron-withdrawing groups : Direct nucleophilic attack to the less hindered position (e.g., 7a in 3a,4,7,7a-tetrahydro derivatives).
  • Steric hindrance : Bulky substituents on the dienophile favor exo selectivity.
    Use computational methods (DFT calculations) to predict transition states and optimize reaction conditions. Confirm regiochemistry via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .

Q. What strategies are used to design pharmacologically active derivatives (e.g., norcantharimide analogs) from this compound?

  • Scaffold modification : Introduce bioisosteres (e.g., chloro or acetoxy groups) at positions 4 or 7 to enhance binding to biological targets.
  • Structure-activity relationship (SAR) : Test derivatives in enzymatic assays (e.g., tyrosine kinase inhibition) and correlate activity with substituent electronic properties (Hammett σ values).
  • Pharmacokinetic optimization : Modify logP via ester prodrugs to improve solubility .

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